N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a methoxyphenyl group, and a benzodioxine ring. Its molecular formula is C21H18ClNO5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the chlorobenzoyl intermediate: This step involves the reaction of 2-chlorobenzoyl chloride with an amine to form the chlorobenzoyl amide.
Introduction of the methoxyphenyl group: The chlorobenzoyl amide is then reacted with 3-methoxyaniline to introduce the methoxyphenyl group.
Cyclization to form the benzodioxine ring: The final step involves cyclization to form the benzodioxine ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the chlorobenzoyl group to a benzyl group.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- **N-{4-[(2-chlorobenzoyl)amino]benzoyl}glycine
- **N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}nicotinamide
Uniqueness
N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H19ClN2O5 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C23H19ClN2O5/c1-29-20-13-15(7-8-18(20)26-23(28)16-4-2-3-5-17(16)24)25-22(27)14-6-9-19-21(12-14)31-11-10-30-19/h2-9,12-13H,10-11H2,1H3,(H,25,27)(H,26,28) |
InChI Key |
RYSOMKGNUPSOES-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)NC(=O)C4=CC=CC=C4Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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